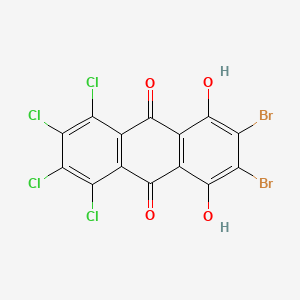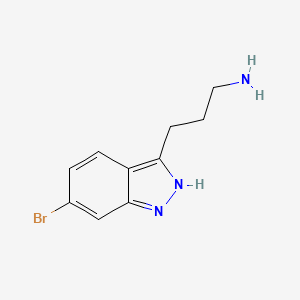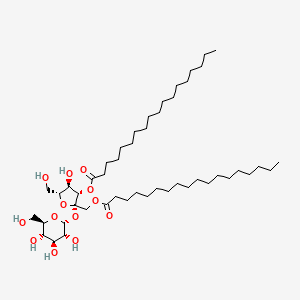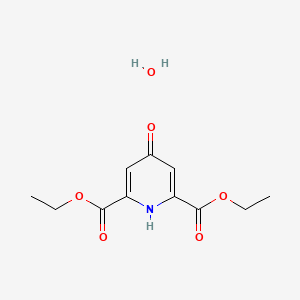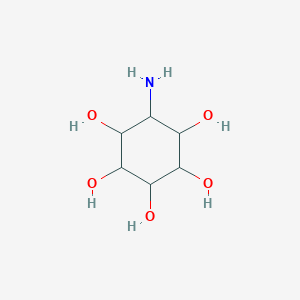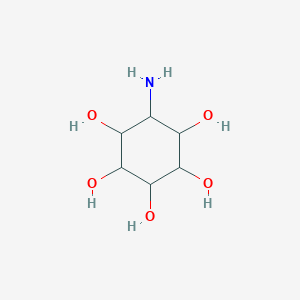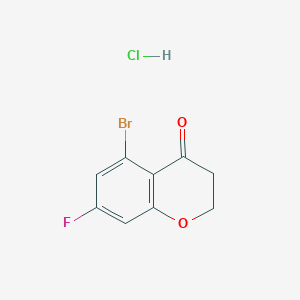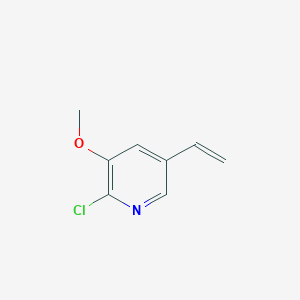
2-Chloro-3-methoxy-5-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methoxy-5-vinylpyridine is a heterocyclic organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, featuring a chlorine atom at the second position, a methoxy group at the third position, and a vinyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methoxypyridine with a suitable vinylating agent under specific conditions. For example, the reaction with vinyl magnesium bromide in the presence of a palladium catalyst can yield the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methoxy-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-3-methoxy-5-ethylpyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-3-methoxy-5-formylpyridine or 2-Chloro-3-methoxy-5-carboxypyridine.
Reduction: 2-Chloro-3-methoxy-5-ethylpyridine.
Substitution: 2-Amino-3-methoxy-5-vinylpyridine or 2-Thio-3-methoxy-5-vinylpyridine.
Applications De Recherche Scientifique
2-Chloro-3-methoxy-5-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methoxy-5-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially leading to the inhibition of key enzymes or receptors. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-methoxy-5-methylpyridine: Similar structure but with a methyl group instead of a vinyl group.
3-Chloro-2-methoxy-5-vinylpyridine: Similar structure but with the positions of chlorine and methoxy groups swapped.
Uniqueness
2-Chloro-3-methoxy-5-vinylpyridine is unique due to the presence of the vinyl group at the fifth position, which imparts distinct reactivity and potential applications compared to its analogs. The combination of chlorine and methoxy groups further enhances its chemical versatility, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-chloro-5-ethenyl-3-methoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-3-6-4-7(11-2)8(9)10-5-6/h3-5H,1H2,2H3 |
Clé InChI |
PMKPWRMHIRUJGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


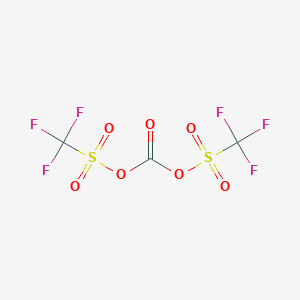
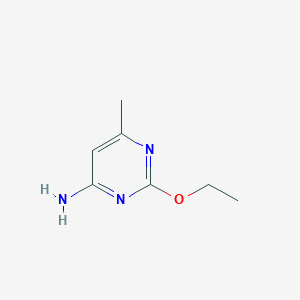
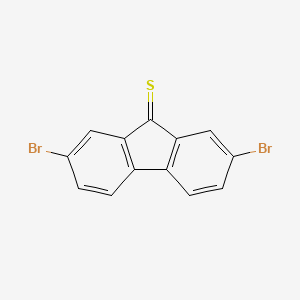
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
